molecular formula C6H9NO2 B2814712 3-(Hydroxymethyl)oxolane-3-carbonitrile CAS No. 1537271-57-0

3-(Hydroxymethyl)oxolane-3-carbonitrile

Cat. No.: B2814712
CAS No.: 1537271-57-0
M. Wt: 127.143
InChI Key: HGOJBWWYIBUZOK-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxolane-3-carbonitrile is an organic compound with the molecular formula C6H9NO2. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. The compound features a tetrahydrofuran ring with a hydroxymethyl group and a nitrile group attached to the same carbon atom, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxymethyl)oxolane-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-(hydroxymethyl)tetrahydrofuran-3-carbonitrile. The reaction typically requires a strong acid or base as a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques, such as distillation or chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)oxolane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxymethyl)oxolane-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)oxolane-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)tetrahydrofuran-3-carbonitrile
  • 3-(Hydroxymethyl)oxetane-3-carbonitrile
  • 3-(Hydroxymethyl)oxane-3-carbonitrile

Uniqueness

3-(Hydroxymethyl)oxolane-3-carbonitrile is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over similar compounds with different ring structures .

Properties

IUPAC Name

3-(hydroxymethyl)oxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-3-6(4-8)1-2-9-5-6/h8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOJBWWYIBUZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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